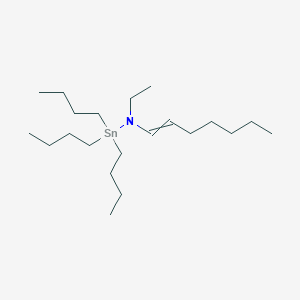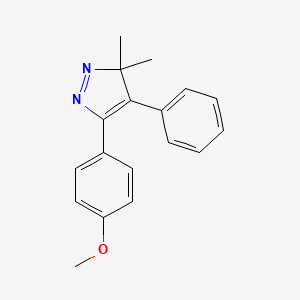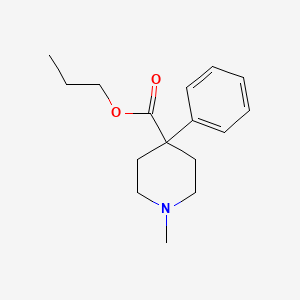![molecular formula C15H20ClNO2 B14586177 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride CAS No. 61472-24-0](/img/structure/B14586177.png)
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride is a chemical compound with the molecular formula C15H20ClNO2 . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 1-tert-butylazetidin-3-ylmethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoyl acid and tert-butylazetidin-3-ylmethanol.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the target molecules, affecting their function and activity .
Comparison with Similar Compounds
4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride can be compared with other similar compounds such as 4-tert-butylbenzoyl chloride While both compounds share a similar benzoyl chloride structure, the presence of the azetidinyl group in this compound imparts unique chemical properties and reactivity
Similar compounds include:
- 4-tert-Butylbenzoyl chloride
- 4-methoxybenzoyl chloride
- 4-chlorobenzoyl chloride
These compounds can be used in various chemical reactions and have their own unique applications in research and industry.
Properties
CAS No. |
61472-24-0 |
|---|---|
Molecular Formula |
C15H20ClNO2 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
4-[(1-tert-butylazetidin-3-yl)methoxy]benzoyl chloride |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-11(9-17)10-19-13-6-4-12(5-7-13)14(16)18/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
KVIMUWKCHYLBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)COC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
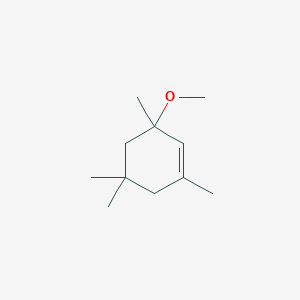
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
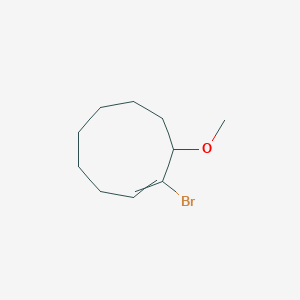
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
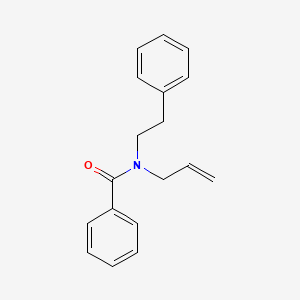

![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
